1-(Bromomethyl)pyrene
Overview
Description
"1-(Bromomethyl)pyrene" is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is interesting due to its unique electronic and structural properties, which have applications in photophysics, electrochemistry, and as a building block in organic synthesis. The introduction of a bromomethyl group into pyrene significantly alters its chemical behavior, enabling it to participate in a variety of chemical reactions and applications in material science.
Synthesis Analysis
The synthesis of 1-(Bromomethyl)pyrene and related derivatives often involves bromination reactions and subsequent functionalization of pyrene. A notable method is the conversion of 1-bromopyrene into different substituted styrenes using the Mizoroki–Heck reaction, showcasing the versatility in tuning the electronic properties of pyrene derivatives through such modifications (Sharif et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)pyrene derivatives has been extensively studied, revealing the influence of substituents on the pyrene core's electronic and photophysical properties. Computational methods, including time-dependent density functional theory (TD-DFT), have been employed to understand the effects of substitution on the pyrene structure, elucidating the relationship between molecular structure and electronic properties (Sharif et al., 2011).
Chemical Reactions and Properties
1-(Bromomethyl)pyrene acts as a versatile intermediate for various chemical reactions. For instance, its photopolymerization with methylmethacrylate demonstrates its efficacy as a photoinitiator, influenced by the introduction of the bromo and carbonyl groups, which enhance polymerization efficiencies (Daswal & Mishra, 2006).
Physical Properties Analysis
The physical properties of 1-(Bromomethyl)pyrene derivatives, such as solvatochromism and mesomorphic behavior, are influenced by their molecular structure. The modification of pyrene with different substituents can lead to materials with unique physical properties, including the ability to form liquid crystals and gels, and exhibiting solvatochromic fluorescence (Diring et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(Bromomethyl)pyrene derivatives, such as reactivity towards polymerization and their role as photoinitiators, are of significant interest. The compound's ability to initiate radical polymerization under UV light showcases its potential in materials science, particularly in the development of polymers with specific properties (Daswal & Mishra, 2006).
Safety And Hazards
Future Directions
The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
properties
IUPAC Name |
1-(bromomethyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXRPVWWWDPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361552 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)pyrene | |
CAS RN |
2595-90-6 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2595-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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